molecular formula C17H13F3N4OS B2515909 3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide CAS No. 1797641-36-1

3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide

Cat. No.: B2515909
CAS No.: 1797641-36-1
M. Wt: 378.37
InChI Key: PBRAZOMCPLLFIX-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C17H13F3N4OS and its molecular weight is 378.37. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Research on similar compounds, such as methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, demonstrates the chemical reactivity of trifluoro derivatives in forming heterocyclic compounds. These processes yield various heterocyclic N-substituted 2-aminopyridine derivatives, indicating the potential of 3,3,3-trifluoro derivatives in synthesizing complex molecules for pharmaceutical and chemical applications (Sokolov & Aksinenko, 2010).

Photophysical and Electrochemical Properties

Studies on heteroleptic tris-cyclometalated iridium(III) complexes, including those with fluorinated phenylpyridine units, have explored the impact of fluorination on emission and electrochemical properties. Such research could be relevant to the development of materials for optoelectronic devices, suggesting potential applications in material science and engineering (Dedeian et al., 2005).

Oxidative C–H Functionalization

The synthesis of biologically potent compounds through oxidative C–S bond formation showcases the utility of pyridine and thiazole derivatives in medicinal chemistry. Such methodologies could be applicable to the synthesis and modification of 3,3,3-trifluoro derivatives for creating new pharmacologically active molecules (Mariappan et al., 2016).

Anticancer Applications

Research on pyridine-thiazole hybrid molecules has revealed high antiproliferative activity against various cancer cell lines, suggesting the potential of 3,3,3-trifluoro derivatives in the development of new anticancer agents. The selective cytotoxic action of these compounds towards cancer cells over normal cells highlights their therapeutic promise (Ivasechko et al., 2022).

Properties

IUPAC Name

3,3,3-trifluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4OS/c18-17(19,20)8-15(25)22-12-5-3-11(4-6-12)14-10-26-16(24-14)23-13-2-1-7-21-9-13/h1-7,9-10H,8H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRAZOMCPLLFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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